3-Phenylpropionate

Metabolic Inhibition Hepatocyte Assay Gluconeogenesis

Standard phenylpropanoids fail to replicate the specific metabolic interference or β-oxidation kinetics of 3-phenylpropionate. This odd-chain monocarboxylic acid is essential for accurate rumen flux modeling and anaerobic degradation studies. - **Key differentiator:** Inhibits ovine hepatocyte gluconeogenesis at 0.05 mM; odd-chain analog yields higher molar growth yields vs. even-chain (4-phenylbutyrate). - **Proven utility:** Precursor to urinary benzoic acid (63-106% conversion); validated scaffold for ACE inhibitor synthesis (derivative IC50 0.0021 µM). - **Supply:** ≥98% purity, crystalline solid, batch-specific COA available. Immediate shipment.

Molecular Formula C9H9O2-
Molecular Weight 149.17 g/mol
Cat. No. B1229125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropionate
Synonyms3-phenyl propionic acid
3-phenylpropanoic acid
3-phenylpropionate
3-phenylpropionic acid
3-phenylpropionic acid, sodium salt
beta-phenylpropionate
dihydrocinnamic acid
hydrocinnamic acid
Molecular FormulaC9H9O2-
Molecular Weight149.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)[O-]
InChIInChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/p-1
InChIKeyXMIIGOLPHOKFCH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropionate: Core Properties and Industrial Relevance


3-Phenylpropionate (IUPAC: 3-phenylpropanoic acid; synonyms: hydrocinnamic acid, dihydrocinnamic acid, benzylacetic acid) is a monocarboxylic acid (C₉H₁₀O₂, MW 150.18 g/mol) belonging to the phenylpropanoid class [1]. It exists as a white crystalline solid (mp 47–50°C) with a sweet, floral odor, exhibiting a pKa of 4.66 in water and a logP of 1.84–2.50, reflecting moderate lipophilicity [2]. This compound serves as a critical metabolite in rumen microbial biochemistry, a building block for fragrance esters and pharmaceutical intermediates, and a research substrate for bacterial degradation pathways [3]. Its distinct side-chain length (three-carbon spacer between phenyl ring and carboxyl) confers unique metabolic and physicochemical behavior that differentiates it from structurally adjacent analogs.

Metabolism & Flux
Rumen phenolic acid intermediate tracing
Building Block
Fragrance ester & pharmaceutical intermediate synthesis
Microbial Substrate
β-oxidation pathway elucidation, odd-chain growth yield

Why 3-Phenylpropionate Cannot Be Casually Substituted


Substituting 3-phenylpropionate with structurally similar carboxylic acids (e.g., phenylacetic acid, cinnamic acid, benzoic acid) introduces substantial changes in biological activity, metabolic pathway engagement, and physical behavior. In ovine hepatocytes, 3-phenylpropionic acid (PPA) decreased propionate-to-glucose conversion at 0.05 mM, whereas benzoic acid (BA) and 3-(4-hydroxyphenyl)propionic acid (4OHPPA) did not, demonstrating side-chain-specific metabolic interference [1]. In bacterial systems, aromatic acids with odd-numbered side chains (3-phenylpropionate) yield greater apparent molar growth yields than even-numbered counterparts (4-phenylbutyrate), reflecting divergent β-oxidation efficiencies [2]. Furthermore, the logP of 3-phenylpropionate (≈1.84–2.50) sits between the more hydrophilic benzoic acid (logP ≈1.87) and the more lipophilic cinnamic acid (logP ≈2.13), influencing membrane permeability and formulation behavior [3]. These quantifiable divergences mean that generic replacement risks experimental failure, incorrect metabolic modeling, or suboptimal industrial performance.

1
Hepatic metabolic inhibition varies
PPA inhibited propionate-to-glucose at 0.05 mM; benzoic and 4-hydroxyphenylpropionic acids did not. Generic replacement may miss low-concentration metabolic effects.
2
Bacterial growth yield diverges by side-chain parity
Odd-chain analogs deliver higher molar growth yields; even-chain substrates accumulate phenylacetate, altering pathway interpretation in R. palustris.
3
Lipophilicity and membrane behavior shift
LogP ~1.84–2.50 sits between benzoic and cinnamic acid. Saturated vs unsaturated side-chain alters membrane interaction and formulation compatibility.

Quantitative Differentiation Against Structural Analogs


Inhibition of Hepatic Propionate Metabolism

3-Phenylpropionic acid (PPA) significantly decreased conversion of propionate to glucose in ovine hepatocytes at 0.05 mM, whereas benzoic acid (BA) and 3-(4-hydroxyphenyl)propionic acid (4OHPPA) did not produce measurable inhibition at this concentration [1]. At 1.2 mM, all reduced phenolics inhibited conversion, but the low-concentration effect was uniquely observed for PPA and t-cinnamic acid (CA), not BA or 4OHPPA [1].

Hepatic Propionate Inhibition
Head-to-head
PPA: inhibition at 0.05 mM
BA & 4OHPPA: no inhibition at 0.05 mM
CA: inhibition at 0.05 mM
Reported low-concentration metabolic modulation
Ovine hepatocyte assay; glycine-free conditions
Metabolic Inhibition Hepatocyte Assay Gluconeogenesis

Bacterial Growth Yields: Odd vs. Even Side-Chain

In Rhodopseudomonas palustris, aromatic acids with an odd number of side-chain carbons (3-phenylpropionate, 5-phenylvalerate, 7-phenylheptanoate) gave greater apparent molar growth yields than those with an even number (4-phenylbutyrate, 6-phenylhexanoate, 8-phenyloctanoate) [1]. HPLC analysis showed phenylacetate accumulation during growth on even-chain acids but not on 3-phenylpropionate, indicating distinct catabolic pathway efficiencies [1].

Bacterial Growth Yield
Head-to-head
Odd-side-chain (C3): higher yield
Even-side-chain (C4): lower yield, phenylacetate accumulation
Reported odd-chain β-oxidation efficiency
R. palustris anaerobic growth on phenylalkanoates
Microbial Degradation β-Oxidation Growth Yield

ACE Inhibition Potency vs. Captopril

Methyl 2-methoxycarbonyl-3-phenylpropionate derivatives exhibit angiotensin-converting enzyme (ACE) inhibitory activity superior to the clinical drug captopril. Compounds 5b (IC50 = 0.0039 μM), 5d (IC50 = 0.0027 μM), and 5e (IC50 = 0.0021 μM) were more potent than captopril (IC50 = 0.0075 μM) in the same assay system [1]. The 3-phenylpropionate scaffold thus serves as a viable platform for developing novel antihypertensive agents.

ACE Inhibition Potency
Head-to-head
Derivative 5e IC50 0.0021 μM
Captopril IC50 0.0075 μM
~3.6-fold difference in vitro
Reported higher potency in ACE assay
In vitro ACE inhibition context; scaffold research fit
ACE Inhibitor IC50 Antihypertensive

Lipophilicity Profiling: LogP Comparison

The experimental logP of 3-phenylpropionate is 1.84–2.50 [1], positioning it between the more polar benzoic acid (logP ≈1.87) and the more lipophilic cinnamic acid (logP ≈2.13) [2]. This intermediate lipophilicity influences passive membrane diffusion, formulation compatibility, and extraction behavior. In antimicrobial studies, the presence of a saturated three-carbon linker (vs. the unsaturated C=C in cinnamic acid) alters the compound's interaction with bacterial membranes [3].

Lipophilicity Profiling
Context-dependent
3-PP logP 1.84–2.50
BA ~1.87; CA ~2.13
Saturated vs unsaturated side chain
Intermediate logP influences partitioning
Experimental logP at 25°C; membrane behavior context
Lipophilicity LogP Membrane Permeability

Rumen Metabolism: Conversion of Cinnamic Acid

Rumen infusion of phenolic cinnamic acids results in enhanced rumen concentrations of 3-phenylpropionic acid, with negligible amounts of benzoic acid, demonstrating that cinnamic acid is preferentially reduced to 3-phenylpropionate by rumen microbes [1]. Between 63% and 106% of infused hydroxycinnamic acids were excreted as urinary benzoic acid after further metabolism, highlighting 3-phenylpropionate as a key metabolic intermediate [1]. In contrast, benzoic acid and phenylacetic acid derivatives were not dehydroxylated, underscoring the unique metabolic routing of the C₃ side chain.

Rumen Metabolic Conversion
Head-to-head
Cinnamic acid → 3-PP → urinary benzoic acid
63–106% recovery as benzoate
Reported key metabolic intermediate tracing
In vivo sheep rumen infusion; continuous drip
Rumen Microbiology Metabolic Intermediate Biohydrogenation

Optimal Procurement and Application Scenarios


Rumen Metabolism and Dietary Phenolic Impact Studies

3-Phenylpropionate is the preferred compound for tracing the metabolic fate of dietary phenolic acids in ruminants. Its unique role as the immediate reduction product of cinnamic acid and subsequent precursor to urinary benzoic acid (63–106% conversion efficiency) makes it essential for flux studies [1]. Alternatives like phenylacetic acid or benzoic acid do not undergo analogous interconversion, rendering them unsuitable for modeling this pathway.

Microbial β-Oxidation Pathway Elucidation

Investigators studying anaerobic degradation of phenylalkanoates should select 3-phenylpropionate over even-chain analogs (e.g., 4-phenylbutyrate) to achieve higher apparent molar growth yields and avoid phenylacetate accumulation that complicates pathway analysis [1]. This odd-chain substrate is also critical for examining β-oxidation mechanisms in model organisms like Rhodopseudomonas palustris.

Medicinal Chemistry: ACE Inhibitor Lead Generation

Procurement of high-purity 3-phenylpropionate is justified for synthesizing methyl 2-methoxycarbonyl-3-phenylpropionate derivatives, which have demonstrated up to 3.6-fold greater ACE inhibitory potency (IC50 0.0021 μM) than captopril (0.0075 μM) [1]. This scaffold offers a validated starting point for novel antihypertensive drug discovery programs.

Hepatic Metabolic Toxicity and Gluconeogenesis Studies

For in vitro hepatocyte assays examining phenolic acid interference with propionate metabolism, 3-phenylpropionate is the compound of choice because it inhibits gluconeogenesis at concentrations as low as 0.05 mM—a property not shared by benzoic acid or 4-hydroxyphenylpropionic acid [1]. This low-concentration effect makes it a more sensitive probe for metabolic inhibition studies.

Application
Selection Property
Validation Focus
Rumen phenolic acid metabolism studies
3-Phenylpropionate intermediate role
Urinary benzoate conversion tracing
Microbial β-oxidation pathway elucidation
Odd-chain substrate yield efficiency
Growth yield and phenylacetate monitoring
ACE inhibitor lead discovery research
Scaffold-derived ACE inhibition
IC50 comparative assay context
Hepatocyte metabolic inhibition assays
Low-concentration inhibition profile
Propionate-to-glucose conversion endpoint
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